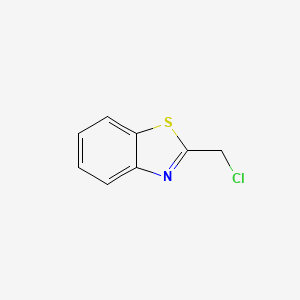

2-(Chloromethyl)-1,3-benzothiazole

描述

Historical Context of Benzothiazole (B30560) Derivatives in Scientific Inquiry

The journey of benzothiazole chemistry began with the discovery of the parent compound, 1,3-benzothiazole, a bicyclic molecule featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. wikipedia.org Over the past two decades, these compounds have been the subject of intense research due to their unique structures and wide-ranging biological activities. frontiersin.org This has led to their investigation in various fields, including medicinal chemistry and materials science. frontiersin.orgtaylorandfrancis.com The versatility of the benzothiazole scaffold has made it a cornerstone in the development of numerous functional molecules.

The Pivotal Role of the Chloromethyl Substituent in Chemical Transformations

The introduction of a chloromethyl (-CH2Cl) group at the 2-position of the benzothiazole ring, forming 2-(chloromethyl)-1,3-benzothiazole, creates a highly reactive and versatile chemical intermediate. The chlorine atom, being a good leaving group, makes the methylene (B1212753) carbon susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of its utility in organic synthesis, allowing for the facile introduction of the benzothiazole moiety into a wide array of other molecules. jyoungpharm.org For instance, it readily reacts with nucleophiles like phenols to form ether linkages, providing a straightforward method for synthesizing more complex benzothiazole derivatives. jyoungpharm.orgmdpi.com

Overview of Current Academic Research Directions for this compound and its Analogues

Current research involving this compound and its analogues is multifaceted. A significant area of focus is its use as a building block in the synthesis of novel compounds with potential pharmacological activities. jyoungpharm.org Researchers are actively exploring its reactions with various nucleophiles to create libraries of new benzothiazole derivatives for biological screening. jyoungpharm.orgnih.gov For example, it has been used to synthesize compounds that are then evaluated for their anticancer and anti-inflammatory properties. frontiersin.org Furthermore, the unique electronic properties of the benzothiazole core continue to be of interest in materials science, with studies investigating the charge transport and optical properties of its derivatives for potential applications in organic electronics. nih.gov The synthesis of analogues, such as those with additional functional groups on the benzothiazole ring like a thiol group, is also being explored to create molecules with tailored properties. nih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H6ClNS | nih.govchemicalbook.comcymitquimica.com |

| Molecular Weight | 183.66 g/mol | nih.govchemicalbook.com |

| Melting Point | 34 °C | chemicalbook.com |

| Boiling Point | 102 °C at 0.5 mmHg | chemicalbook.com |

| Density | 1.371 g/cm³ | chemicalbook.com |

| Flash Point | 120 °C | chemicalbook.com |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation reaction of 2-aminobenzenethiol with chloroacetyl chloride. mdpi.comchemicalbook.comnih.gov This reaction can be effectively carried out in acetic acid under microwave irradiation, which significantly reduces the reaction time and often leads to high yields. mdpi.comchemicalbook.comnih.gov

Structure

3D Structure

属性

IUPAC Name |

2-(chloromethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERUZNHRWBXDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308051 | |

| Record name | 2-(chloromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37859-43-1 | |

| Record name | 37859-43-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(chloromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloromethyl 1,3 Benzothiazole and Its Analogues

Precursor-Based Synthesis Pathways

The foundation of many synthetic strategies for 2-(chloromethyl)-1,3-benzothiazole lies in the careful selection and reaction of precursor molecules. The condensation of 2-aminobenzenethiol with various electrophilic partners remains a cornerstone of benzothiazole (B30560) synthesis.

Condensation Reactions from 2-Aminobenzenethiol and Chloroacetyl Chloride

A primary and well-established method for the synthesis of this compound involves the condensation reaction between 2-aminobenzenethiol and chloroacetyl chloride. chemicalbook.comnih.gov In a typical procedure, chloroacetyl chloride is added dropwise to a solution of 2-aminobenzenethiol in a suitable solvent, such as acetic acid. chemicalbook.com The reaction mixture is then subjected to conditions that promote cyclization, which can include heating or microwave irradiation. chemicalbook.com

The mechanism is thought to involve the initial acylation of the amino group of 2-aminobenzenethiol by chloroacetyl chloride, forming an N-(2-mercaptophenyl)-2-chloroacetamide intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration, leads to the formation of the benzothiazole ring.

This method is valued for its directness and the ready availability of the starting materials. However, the reaction can be sensitive to conditions, and the use of chloroacetyl chloride requires careful handling due to its corrosive and lachrymatory nature.

Exploration of Substituted 2-Aminothiophenols in Benzothiazole Formation

The versatility of the benzothiazole scaffold allows for the introduction of a wide array of substituents, enabling the fine-tuning of its chemical and biological properties. By starting with substituted 2-aminothiophenols, chemists can readily synthesize a diverse library of this compound analogues.

The presence of electron-donating or electron-withdrawing groups on the benzene (B151609) ring of the 2-aminothiophenol (B119425) precursor can influence the reactivity of the starting material and the properties of the final product. For instance, the synthesis of various substituted benzothiazoles has been successfully achieved through the condensation of appropriately substituted 2-aminothiophenols with different reagents. nih.govekb.eg These reactions often proceed with good yields, demonstrating the broad applicability of this approach for creating a range of benzothiazole derivatives. nih.govmdpi.com

Catalytic and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of catalytic systems and green chemistry principles in the synthesis of this compound and its analogues.

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. chemicalbook.comnih.govnih.gov In the context of this compound synthesis, microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating methods. chemicalbook.comnih.gov For example, the condensation of 2-aminobenzenethiol and chloroacetyl chloride can be completed in minutes under microwave conditions, affording the product in high yield. chemicalbook.com

This enhanced efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves, which can lead to faster reaction kinetics and fewer side products. nih.gov The use of microwave irradiation aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. nih.govekb.eg

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. These strategies involve the combination of three or more reactants in a single reaction vessel to form a complex product in a single synthetic operation.

Several one-pot methods have been developed for the synthesis of benzothiazole derivatives. nih.govias.ac.in For instance, a microwave-assisted, one-pot synthesis of benzothiazole libraries has been achieved through the PIFA-promoted cyclocondensation of 2-aminothiophenols with aldehydes. ias.ac.in This approach provides good to excellent yields and highlights the potential of MCRs for the rapid generation of diverse benzothiazole analogues.

Application of Polyphosphoric Acid in Cyclization Reactions

Polyphosphoric acid (PPA) is a versatile reagent that serves as both a catalyst and a dehydrating agent in a variety of organic transformations, including the synthesis of heterocyclic compounds. acs.orgresearchgate.netderpharmachemica.com In the synthesis of 2-substituted benzothiazoles, PPA has been effectively used to promote the cyclization of 2-aminothiophenol with carboxylic acids. ekb.egderpharmachemica.com

Regioselective Chloromethylation of Benzothiazole Derivatives

The introduction of a chloromethyl group onto the benzothiazole nucleus, specifically at the 2-position, is predominantly achieved through cyclization strategies rather than by direct regioselective chloromethylation of a pre-formed benzothiazole ring. The primary and most efficient methods involve the condensation of 2-aminothiophenol or its derivatives with reagents that provide the chloromethyl moiety.

One of the most common approaches is the reaction of 2-aminothiophenols with chloroacetyl chloride. mdpi.com This condensation reaction directly forms the thiazole (B1198619) ring with the chloromethyl group at the desired C-2 position. A notable enhancement to this method involves the use of microwave irradiation, which significantly reduces reaction times and often improves yields, aligning with the principles of green chemistry. mdpi.com For instance, the condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid under microwave irradiation for as little as 10 minutes can produce this compound in high yield. mdpi.com

Another established method utilizes chloroacetic acid in the presence of a condensing agent like polyphosphoric acid (PPA). In this procedure, a mixture of chloroacetic acid and PPA is heated, to which 2-aminobenzenethiol is added, leading to the formation of this compound after refluxing for several hours.

Regioselectivity in these syntheses is dictated by the substitution pattern of the starting 2-aminothiophenol. By using a substituted 2-aminothiophenol, one can prepare specific, regioselectively substituted this compound derivatives. For example, starting with a 5-methyl-2-aminothiophenol will yield 5-methyl-2-(chloromethyl)benzothiazole. researchgate.net This substrate-controlled regioselectivity is a cornerstone for creating a diverse library of analogues.

While direct C-H functionalization is a powerful tool in modern organic synthesis, methods for the direct and regioselective C-H chloromethylation of the benzothiazole ring are not widely reported in the literature. Research on related heterocyclic systems like 2,1,3-benzothiadiazole (B189464) has shown that direct C-H functionalization, such as borylation, can be achieved with high regioselectivity, governed by the electronic properties of the ring. nih.gov However, similar practical methods for direct chloromethylation of benzothiazole are yet to be established, making precursor-based cyclization the current method of choice.

Table 1: Synthesis of this compound via Condensation

| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |

| 2-Aminothiophenol, Chloroacetyl chloride | Acetic acid, Microwave (10 min) | This compound | High | mdpi.com |

| 2-Aminobenzenethiol, Chloroacetic acid | Polyphosphoric acid, Reflux (8 h) | This compound | 61.27% |

Synthesis of Halogenated this compound Analogues (e.g., Fluoro, Dichloro)

The synthesis of halogenated analogues of this compound follows a similar logic to the parent compound, where the halogen substituents are incorporated into the final structure by using appropriately halogenated starting materials. The position of the halogen on the benzene ring is determined by the choice of the substituted aniline (B41778) precursor.

Fluoro Analogues:

The preparation of fluoro-substituted 2-(chloromethyl)-1,3-benzothiazoles typically begins with a fluoro-substituted aniline. For example, to synthesize 6-fluoro or 7-chloro-6-fluoro benzothiazole derivatives, one would start with the corresponding 4-fluoroaniline (B128567) or 3-chloro-4-fluoroaniline. derpharmachemica.comderpharmachemica.com The synthesis proceeds via the Herz reaction, where the substituted aniline is treated with sulfur monochloride, or more commonly, by thiocyanation to produce a 2-amino-fluorobenzothiazole intermediate. derpharmachemica.comignited.in For example, 3-chloro-4-fluoro aniline can be treated with potassium thiocyanate (B1210189) and bromine in glacial acetic acid to yield 2-amino-7-chloro-6-fluorobenzothiazole. derpharmachemica.comderpharmachemica.com

Once the halogenated 2-aminobenzothiazole (B30445) is formed, it can be converted to the target 2-(chloromethyl) derivative. While direct conversion methods exist, a common strategy for related structures involves diazotization of the 2-amino group followed by a Sandmeyer-type reaction, or by building the desired side chain through other functional group transformations. The synthesis of 2-(1-chloroethyl)-5-fluoro-1,3-benzothiazole has been documented, highlighting the accessibility of such fluorinated structures. cas.cn The introduction of fluorine is of significant interest as it can dramatically alter the biological profile of the molecule.

Dichloro Analogues:

The synthesis of dichloro-2-(chloromethyl)-1,3-benzothiazole analogues is achieved using dichloro-substituted anilines as precursors. The synthetic route mirrors that of the fluoro- and non-halogenated versions. For instance, the synthesis of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives has been described, which relies on starting with 4-chloro-2-aminothiophenol. researchgate.net To obtain a dichloro analogue of this compound, one would start with the corresponding dichloroaniline, convert it to the dichloro-2-aminothiophenol, and subsequently perform the condensation with a reagent like chloroacetyl chloride.

The research into halogenated benzothiazoles is extensive, driven by their potential as pharmacologically active agents. nih.gov The synthesis of compounds like 3-(7-chloro-6-fluoro benzo[d]thiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-one demonstrates the successful creation of complex molecules bearing multiple halogen substituents on the benzothiazole core. derpharmachemica.com

Table 2: Examples of Halogenated Benzothiazole Precursors and Analogues

| Compound Name | Starting Material Example | Synthetic Note | Reference |

| 2-Amino-7-chloro-6-fluorobenzothiazole | 3-Chloro-4-fluoroaniline | Synthesized via reaction with KSCN and Bromine in acetic acid. A key precursor for more complex derivatives. | derpharmachemica.comderpharmachemica.com |

| N-(4-chlorobenzylidene)-4,6-difluorobenzothiazol-2-amine | 4,6-Difluoro-2-amino benzothiazole | Formed from the condensation of the fluorinated aminobenzothiazole with an aldehyde. | medwinpublishers.com |

| 2-(1-Chloroethyl)-5-fluoro-1,3-benzothiazole | 4-Fluoro-2-aminothiophenol (hypothetical) | An example of a synthesized fluoro- and chloro-containing analogue. | cas.cn |

| 5-Chloro-2-(substituted phenyl)benzo[d]thiazole | 4-Chloro-2-aminothiophenol | Demonstrates the synthesis of chloro-substituted benzothiazoles from the corresponding thiophenol. | researchgate.net |

Chemical Reactivity and Derivatization Studies of 2 Chloromethyl 1,3 Benzothiazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom in the chloromethyl group of 2-(chloromethyl)-1,3-benzothiazole is readily displaced by various nucleophiles, making it a key site for derivatization.

The reaction of this compound with primary and secondary amines is a common method for synthesizing a wide range of amine-linked benzothiazole (B30560) derivatives. jyoungpharm.org These reactions typically proceed via a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. jyoungpharm.orgthieme-connect.de

For instance, reacting this compound with various amines can yield products with potential pharmacological applications. jyoungpharm.org The synthesis of (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substitutedphenyl)methanones involves the reaction of 2-(chloromethyl)-benzo[d]-thiazole with 2-hydroxysubstitutedaryl-(substitutedaryl)-methanones in the presence of potassium carbonate. jyoungpharm.org

Table 1: Examples of Amine-Linked Benzothiazole Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | 2-Hydroxysubstitutedaryl-(substitutedaryl)-methanones | (2-(Benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substitutedphenyl)methanone |

This table showcases examples of amine-linked benzothiazole derivatives synthesized from this compound and other precursors.

Thiolates and thiocyanate (B1210189) ions are effective nucleophiles that react with this compound to form thioether and thiocyanate derivatives, respectively. The reaction with thiols, in the presence of a base to generate the thiolate, leads to the formation of a new carbon-sulfur bond.

A study demonstrated the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol, which proceeds through a complex pathway involving seleniranium intermediates to ultimately form thioether derivatives. nih.gov While this specific example uses a bromomethyl analogue, the reactivity is comparable. Another example involves the reaction of 2-aminobenzothiazole-6-sulfonamide with chloroacetyl chloride, followed by reaction with thiols to produce thioether derivatives. nih.gov

The reaction of 1,3-dichloropropene (B49464) with sodium thiocyanate provides a related synthesis of thiazole (B1198619) derivatives, highlighting the utility of thiocyanate in forming C-S bonds in heterocyclic systems. semanticscholar.org

Under controlled conditions, the chloromethyl group can be hydrolyzed to a hydroxymethyl group, yielding (1,3-benzothiazol-2-yl)methanol. This reaction is typically carried out in the presence of a weak base or by using aqueous solvent systems to facilitate the nucleophilic attack of water or hydroxide (B78521) ions on the chloromethyl carbon.

While direct hydrolysis of this compound is a feasible route, alternative syntheses of related hydroxymethyl benzothiazoles often involve different starting materials. For example, the oxidation of 2-methylbenzothiazole (B86508) can lead to the formation of the corresponding alcohol.

Electrophilic Aromatic Substitution on the Benzothiazole Ring System

The benzothiazole ring system can undergo electrophilic aromatic substitution, although the thiazole ring is generally electron-withdrawing, which can deactivate the benzene (B151609) ring to some extent. wikipedia.org The position of substitution is influenced by the existing substituents and the reaction conditions.

Common electrophilic substitution reactions include nitration and halogenation. For example, nitration of the benzothiazole ring can be achieved using standard nitrating agents. nih.gov The substitution pattern will depend on the directing effects of the groups already present on the ring. Similarly, halogenation can introduce halogen atoms onto the benzene portion of the molecule. wikipedia.org

Oxidation and Reduction Chemistry of the Benzothiazole Moiety

The benzothiazole moiety can undergo both oxidation and reduction reactions. Oxidation can occur at the sulfur atom, leading to sulfoxides or sulfones, or can involve the entire ring system, potentially leading to ring-opening. researchgate.net The reaction of benzothiazole with hydroxyl radicals in the atmosphere leads to the formation of various hydroxybenzothiazole products. bohrium.com

Reduction of the benzothiazole ring is also possible. For instance, 2,1,3-benzothiadiazoles can be reduced back to the corresponding 1,2-diaminobenzene compounds. wikipedia.org

Formation of Hybrid Molecular Architectures Incorporating the Benzothiazole Scaffold

The reactivity of this compound makes it a valuable synthon for constructing more complex, hybrid molecular architectures. researchgate.net Its ability to react with a variety of nucleophiles allows for the straightforward incorporation of the benzothiazole scaffold into larger molecules. nih.gov

For example, it can be used in multicomponent reactions or in sequential reaction pathways to build molecules with multiple heterocyclic systems. nih.gov The synthesis of pyrido[2,1-b]benzothiazoles and other fused heterocyclic systems has been achieved using 2-cyanomethyl-1,3-benzothiazole, a derivative of this compound. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (1,3-Benzothiazol-2-yl)methanol |

| 2-Bromomethyl-1,3-thiaselenole |

| 1,3-Benzothiazole-2-thiol |

| 1,3-Dichloropropene |

| Sodium thiocyanate |

| 2,1,3-Benzothiadiazole (B189464) |

| 1,2-Diaminobenzene |

| 2-Cyanomethyl-1,3-benzothiazole |

| Pyrido[2,1-b]benzothiazoles |

| (2-(Benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substitutedphenyl)methanone |

| 2-Hydroxysubstitutedaryl-(substitutedaryl)-methanones |

| Potassium carbonate |

| 2-Aminobenzothiazole-6-sulfonamide |

| Chloroacetyl chloride |

| [1'(N-arylidene)-hydrazinoacetyl]-2-aminobenzothiazole |

Spectroscopic and Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-(chloromethyl)-1,3-benzothiazole by mapping the chemical environments of its proton and carbon nuclei.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the benzothiazole (B30560) ring and the chloromethyl substituent. The aromatic region of the spectrum is expected to show complex multiplets for the four protons on the benzene (B151609) ring, typically appearing in the range of δ 7.0–8.5 ppm. These signals arise from the protons at positions 4, 5, 6, and 7 of the benzothiazole core. For comparison, the aromatic protons of the parent benzothiazole molecule resonate at approximately δ 7.46, 7.51, 7.94, and 8.14 ppm. spectrabase.comchemicalbook.com The protons at positions 4 and 7 are often shifted further downfield due to their proximity to the heteroatoms in the thiazole (B1198619) ring.

A key diagnostic signal in the ¹H NMR spectrum is a singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group. This singlet is anticipated to appear in the δ 4.5–5.0 ppm region, a downfield shift attributed to the deshielding effect of the adjacent electronegative chlorine atom and the benzothiazole ring.

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.30 - 8.20 | m | 4H | Ar-H |

| ~4.80 | s | 2H | -CH₂Cl |

The ¹³C NMR spectrum provides further structural confirmation by detecting the signals of all eight carbon atoms in the this compound molecule. The carbon atom of the chloromethyl group is expected to produce a signal in the range of δ 40–50 ppm. The spectrum will also display six distinct signals for the aromatic carbons of the benzothiazole ring system, with their chemical shifts influenced by the electron-withdrawing effects of the nitrogen and sulfur heteroatoms. The C2 carbon, to which the chloromethyl group is attached, is significantly deshielded and is expected to resonate at a high chemical shift, likely above δ 160 ppm. For instance, in related benzothiazole derivatives, the C2 carbon signal appears in this downfield region. researchgate.netresearchgate.net The remaining aromatic carbons typically appear between δ 120–140 ppm, with the carbons at the ring junction (C3a and C7a) also showing distinct shifts. researchgate.net

Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| >160 | C2 |

| ~120 - 155 | Aromatic Carbons (C4, C5, C6, C7, C3a, C7a) |

| ~40 - 50 | -CH₂Cl |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups within the this compound molecule by detecting their vibrational frequencies. The IR spectrum is expected to show a characteristic absorption band for the C=N stretching vibration of the thiazole ring, typically in the region of 1600–1640 cm⁻¹. nanobioletters.com

Additional significant absorptions include those corresponding to the aromatic C-H stretching vibrations, which appear above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene ring, observed in the 1450–1600 cm⁻¹ range. nanobioletters.com The presence of the chloromethyl group can be identified by a C-Cl stretching vibration, which is typically found in the fingerprint region between 600 and 800 cm⁻¹.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| >3000 | C-H Stretch | Aromatic |

| ~1600-1640 | C=N Stretch | Thiazole Ring |

| ~1450-1600 | C=C Stretch | Aromatic Ring |

| ~600-800 | C-Cl Stretch | Alkyl Halide |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in its structural confirmation.

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 183, corresponding to the nominal molecular weight of the molecule (C₈H₆ClNS). nih.gov Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), an M+2 peak at m/z 185 with approximately one-third the intensity of the molecular ion peak is also observed. In some analyses using soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ may be observed at m/z 184. nanobioletters.com

A major fragment ion is observed at m/z 148, which corresponds to the loss of a chlorine atom (35 Da) from the molecular ion. nih.gov This fragmentation is a characteristic feature of alkyl chlorides. Further fragmentation of the benzothiazole ring system can also occur.

Mass Spectrometry Data for this compound

| m/z | Ion |

| 183/185 | [M]⁺ / [M+2]⁺ |

| 148 | [M-Cl]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides the highly accurate mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. The calculated exact mass of this compound (C₈H₆ClNS) is 182.9909481 Da. nih.gov The experimental measurement of a mass value extremely close to this calculated value by HRMS serves as definitive proof of the compound's molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is particularly useful for the analysis of this compound in complex mixtures. In typical LC-MS analysis of benzothiazole derivatives, reversed-phase chromatography is used for separation, followed by detection using mass spectrometry, often with an electrospray ionization (ESI) source in positive ion mode. nanobioletters.comnanobioletters.com This setup allows for the sensitive and selective detection and quantification of the compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for monitoring reaction progress, assessing the purity of the final product, and for the isolation of this compound from reaction mixtures.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for the qualitative analysis of this compound. It is frequently used to monitor the progress of its synthesis. jyoungpharm.orgresearchgate.net In a typical application, the reaction mixture is spotted on a silica (B1680970) gel plate, which acts as the stationary phase. jyoungpharm.orgderpharmachemica.com The plate is then developed in a suitable mobile phase, allowing for the separation of the components based on their differential adsorption to the silica gel.

The choice of eluent is critical for achieving good separation. For benzothiazole derivatives, including those structurally related to this compound, common solvent systems involve a mixture of a non-polar and a more polar solvent. jyoungpharm.orgderpharmachemica.com For instance, a mobile phase of ethyl acetate (B1210297) and n-hexane is often employed. jyoungpharm.org In one specific application for related benzothiazoles, a solvent system of n-hexane:ethyl acetate in a 2:3 ratio was utilized. derpharmachemica.com After development, the separated spots are visualized, typically under ultraviolet (UV) light. jyoungpharm.org

| Parameter | Description |

| Stationary Phase | Merck 60 F-254 silica gel plates |

| Mobile Phase | Ethyl acetate: n-hexane |

| Visualization | Ultraviolet (UV) light |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative assessment of the purity of this compound. Research has indicated that the purity of derivatives of this compound can be determined to be greater than 99.36% using HPLC methods. jyoungpharm.org

While specific operational parameters for this compound are not extensively detailed in the provided literature, the analysis of structurally similar compounds, such as 2-[(chloromethyl)thio]-benzothiazole, is well-documented and provides insight into the likely methodology. sielc.com A reverse-phase (RP) HPLC method is commonly employed for such analyses. sielc.com In this approach, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. ijpsonline.com

For related benzothiazole compounds, the mobile phase often consists of a mixture of acetonitrile, water, and an acidifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is isocratic, meaning the mobile phase composition remains constant throughout the run. Detection is typically achieved using a UV detector at a specific wavelength. ijpsonline.com For instance, in the analysis of other benzothiazole derivatives, a detection wavelength of 240 nm has been used. ijpsonline.com

| Parameter | Typical Description for Related Compounds |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 column |

| Mobile Phase | Acetonitrile, water, and phosphoric or formic acid |

| Detection | UV detector (e.g., at 240 nm) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not available in the searched literature, the analysis of closely related benzothiazole derivatives provides a clear example of the data obtained from such studies.

For instance, the crystal structure of (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol has been determined. nih.gov In this study, the compound was found to crystallize in the monoclinic system with the space group P2₁/c. nih.gov The analysis revealed that the 1,3-benzothiazole ring system is essentially planar. nih.gov Furthermore, the study identified intermolecular hydrogen bonds of the type O—H⋯N, which link the molecules into zigzag chains within the crystal lattice. nih.gov This detailed structural information is crucial for understanding the solid-state packing and intermolecular interactions of benzothiazole-containing compounds.

Crystallographic Data for a Related Benzothiazole Derivative: (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 9.2116 (9) Å, b = 5.5052 (4) Å, c = 10.2279 (8) Å, β = 107.411 (9)° |

| Volume | 494.91 (7) ų |

| Z | 2 |

| Radiation | Mo Kα |

| Temperature | 293 K |

Investigation of Biological Activities and Pharmacological Potential of Benzothiazole Derivatives

Anticancer Research and Mechanistic Investigations

Derivatives of 2-(chloromethyl)-1,3-benzothiazole have demonstrated notable potential as anticancer agents. Researchers have explored their efficacy against various cancer cell lines, their mechanisms of action, and the influence of different chemical modifications on their therapeutic activity.

In Vitro Cytotoxicity Profiling against Cancer Cell Lines

The cytotoxic effects of benzothiazole (B30560) derivatives have been evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), HCT-116 (colon carcinoma), A549 (lung carcinoma), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma).

Substituted chloromethylbenzamide (B8583163) benzothiazole derivatives have shown promising anti-tumor potential in vitro, with IC₅₀ values (the concentration required to inhibit 50% of cell growth) ranging from 1.1 µM to 8.8 µM. nih.govtandfonline.com For instance, one study reported that a chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole derivative exhibited potent anticancer activity against HT-29, H460, A549, and MDA-MB-231 cell lines with IC₅₀ values of 0.024 µM, 0.29 µM, 0.84 µM, and 0.88 µM, respectively. nih.gov Another study highlighted a substituted bromopyridine acetamide (B32628) benzothiazole derivative that showed significant activity against SKRB-3, SW620, A549, and HepG2 cell lines with IC₅₀ values of 1.2 nM, 4.3 nM, 44 nM, and 48 nM, respectively. nih.govtandfonline.com

The cytotoxic effects of two specific thiazole (B1198619) derivatives, CP1 and CP2, were assessed on HCT116, MCF-7, and HepG2 cell lines. ekb.eg The IC₅₀ values for CP1 were 4.7 µg/ml for HCT116, 4.8 µg/ml for MCF-7, and 11 µg/ml for HepG2. ekb.eg For CP2, the IC₅₀ values were 9.5 µg/ml for HCT116, 9.6 µg/ml for MCF-7, and 18 µg/ml for HepG2. ekb.eg Furthermore, some benzothiazole derivatives have shown potent cytotoxic activity against A549 and HepG2 cells, with IC50 values of 15.80 μM and 15.58 μM, respectively. jksus.org

Table 1: In Vitro Cytotoxicity of Benzothiazole Derivatives Against Various Cancer Cell Lines

| Compound Type | Cell Line | IC₅₀ Value |

|---|---|---|

| Substituted chloromethylbenzamide benzothiazole | - | 1.1 µM to 8.8 µM |

| Chlorobenzyl indole semicarbazide benzothiazole | HT-29 | 0.024 µM |

| H460 | 0.29 µM | |

| A549 | 0.84 µM | |

| MDA-MB-231 | 0.88 µM | |

| Substituted bromopyridine acetamide benzothiazole | SKRB-3 | 1.2 nM |

| SW620 | 4.3 nM | |

| A549 | 44 nM | |

| HepG2 | 48 nM | |

| Thiazole derivative (CP1) | HCT116 | 4.7 µg/ml |

| MCF-7 | 4.8 µg/ml | |

| HepG2 | 11 µg/ml | |

| Thiazole derivative (CP2) | HCT116 | 9.5 µg/ml |

| MCF-7 | 9.6 µg/ml | |

| HepG2 | 18 µg/ml | |

| Benzothiazole derivative | A549 | 15.80 µM |

| HepG2 | 15.58 µM |

Targeted Therapy Development: Epidermal Growth Factor Receptor (EGFR) Inhibition Studies

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy due to its frequent overexpression in various cancers, which is linked to aggressive tumor growth. nih.gov Benzothiazole derivatives have been investigated as potential EGFR inhibitors.

Studies have shown that certain pyrimidopyrimidine derivatives can selectively inhibit EGFR kinase activity. nih.gov For example, BIBU1361, a selective EGFR kinase inhibitor, was found to block epidermal growth factor-induced phosphorylation of EGFR and downstream signaling pathways. nih.gov Novel benzothiazole-based derivatives have been synthesized and evaluated as dual VEGFR-2/EGFR inhibitors. nih.gov Ethyl ester derivatives within this series demonstrated superior EGFR inhibitory activity compared to the standard drug erlotinib, with IC₅₀ values ranging from 0.11 to 0.16 µM versus 0.18 µM for erlotinib. nih.gov Molecular docking studies have further supported these findings, showing that these benzothiazole derivatives can bind to the active site of VEGFR-2, indicating their potential as protein kinase inhibitors. nih.gov

Apoptosis Induction Mechanisms

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Benzothiazole derivatives have been shown to trigger apoptosis in cancer cells through various pathways.

One novel benzothiazole derivative, YLT322, was found to induce apoptosis in human hepatocellular carcinoma cells via the mitochondrial apoptotic pathway. nih.gov This was evidenced by the activation of caspases-3 and -9, an increase in the expression of the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and the release of cytochrome c. nih.gov Similarly, another derivative, PB11, induced apoptosis in U87 glioblastoma and HeLa cervix cancer cells by increasing the activities of caspase-3 and -9, suggesting an intrinsic apoptotic pathway. nih.gov This was further supported by the upregulation of caspase-3 and cytochrome-c, and the downregulation of PI3K and AKT. nih.gov

Further research on a novel N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide derivative demonstrated its ability to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. frontiersin.orgresearchgate.net This was associated with an increase in reactive oxygen species (ROS) generation and a loss of mitochondrial transmembrane potential. frontiersin.orgresearchgate.net Studies on 2-amino-5-benzylthiazole derivatives in human leukemia cells also showed induction of apoptosis through the cleavage of PARP1 and caspase 3, an increase in the pro-apoptotic Bim protein and the mitochondrion-specific EndoG nuclease, and a decrease in the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.org

Impact of Substituents on Anticancer Efficacy

The anticancer activity of benzothiazole derivatives can be significantly influenced by the nature and position of substituents on the benzothiazole ring system. Structure-activity relationship (SAR) studies have been crucial in identifying key functional groups that enhance efficacy.

The introduction of chloromethyl and methoxy (B1213986) functionalities into benzothiazole derivatives has been shown to increase their anticancer activity. nih.govtandfonline.com For instance, the presence of a 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety at the C-2 position of the benzothiazole scaffold remarkably enhances anti-tumor potential. nih.gov Conversely, replacing the 4-hydroxy group with a 4-methoxy group was found to decrease activity. nih.gov

SAR studies have also revealed that substitutions such as methoxy and chloro groups are responsible for the anticancer activities of certain compounds. tandfonline.com The introduction of a pyrazole (B372694) moiety has been found to significantly enhance the antitumor activity of benzothiazole derivatives. nih.gov Furthermore, heterocyclic substitutions have been shown to affect the antitumor potential of these compounds. nih.govtandfonline.com

Antimicrobial Research

In addition to their anticancer properties, benzothiazole derivatives have been investigated for their potential as antimicrobial agents, showing efficacy against a range of bacterial pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Benzothiazole derivatives have demonstrated broad-spectrum antibacterial activity. For example, benzothiazole clubbed isatin (B1672199) derivatives showed better activity against Gram-negative bacteria than Gram-positive strains. nih.gov One such compound exhibited excellent activity against E. coli (MIC = 3.1 μg/ml) and P. aeruginosa (MIC = 6.2 μg/ml), surpassing the reference drug ciprofloxacin. nih.gov

Another study reported that a benzothiazole derivative carrying chloro and methoxy groups on the aryl ring displayed broad-spectrum antimicrobial activity with MIC values ranging from 3.91 to 62.5 µg/ml. rsc.org Dichloropyrazole-based benzothiazole analogues have also shown better inhibitory activity against both Gram-positive (MIC = 0.0156–0.25 µg/mL) and Gram-negative strains (MIC = 1–4 µg/ml) compared to the standard drug novobiocin. nih.gov

Structure-activity relationship studies have indicated that positions 2 and 6 of the benzothiazole nucleus are crucial for antibacterial activity. rsc.org The presence of a methoxy thiophene-3-yl moiety at the 7th position of benzothiazole has been found to improve antibacterial activity. nih.gov Conversely, some 1,2-benzothiazine derivatives showed activity only against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, with no activity against the tested Gram-negative bacteria. nih.gov

Table 2: Antibacterial Activity of Benzothiazole Derivatives

| Compound Type | Bacterial Strain(s) | MIC Value |

|---|---|---|

| Benzothiazole clubbed isatin derivative | E. coli | 3.1 µg/ml |

| P. aeruginosa | 6.2 µg/ml | |

| Benzothiazole with chloro and methoxy groups | Various strains | 3.91-62.5 µg/ml |

| Dichloropyrazole-based benzothiazole analogue | Gram-positive strains | 0.0156–0.25 µg/mL |

| Gram-negative strains | 1–4 µg/ml |

Antifungal Activity against Phytopathogenic and Human Fungi

Benzothiazole derivatives have demonstrated notable antifungal properties against a range of fungi that are pathogenic to both plants and humans. mdpi.comnih.gov The core structure of benzothiazole is a key pharmacophore that has been exploited in the development of new antifungal agents. mdpi.comrsc.org

Research into 2-(aryloxymethyl) benzothiazole derivatives, synthesized from 2-chloromethyl-benzothiazole, has shown varied efficacy against agricultural phytopathogenic fungi. mdpi.com While many of these derivatives exhibited weak antifungal activity, certain compounds with specific substitutions showed significant inhibitory effects on the mycelial growth of fungi such as Fusarium graminearum. mdpi.com For instance, compound 6h , which contains an electron-withdrawing acetyl group, effectively inhibited the growth of F. graminearum and F. solani. mdpi.com In comparative studies, benzoxazole (B165842) derivatives often showed better antifungal effects than their benzothiazole counterparts. mdpi.com

Against human fungal pathogens, benzothiazole derivatives have also shown promise. nih.govresearchgate.net N-Myristoyltransferase (NMT) has been identified as a novel target for antifungal drugs, and the benzothiazole derivative FTR1335 is a potent NMT inhibitor. rsc.org Modifications to the FTR1335 scaffold have led to new derivatives with a significantly expanded antifungal spectrum. rsc.org One such derivative, compound 6m , displayed good inhibitory activity against a wide array of fungal pathogens, including systemic fungi like Cryptococcus neoformans and Candida glabrata, with activity surpassing that of the standard drug fluconazole. rsc.org Furthermore, this compound was effective in an in vivo infection model using Caenorhabditis elegans and Candida albicans. rsc.org Other studies have highlighted derivatives active against various Candida species, with some compounds showing minimum inhibitory concentration (MIC) values as low as 1.95 µg/mL against Candida krusei. researchgate.net Fused pyrimido benzothiazoles have also demonstrated a broad spectrum of antifungal activity, particularly against Aspergillus niger and Penicillium sp. derpharmachemica.com

Table 1: Antifungal Activity of Benzothiazole Derivatives

| Compound/Derivative | Target Fungi | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| 2-(Aryloxymethyl) benzothiazoles (e.g., 6h) | F. solani | IC₅₀ | 4.34–17.61 μg/mL | mdpi.com |

| Derivative 6m | Cryptococcus neoformans, Candida glabrata | Antifungal Activity | Higher than fluconazole | rsc.org |

| Derivative 4d | Candida krusei | MIC₅₀ | 1.95 µg/mL | researchgate.net |

| Fused pyrimido benzothiazoles | Aspergillus niger, Penicillium sp. | Antifungal Activity | Good activity | derpharmachemica.com |

Antileishmanial and Antimosquito Activity Studies

The therapeutic potential of benzothiazole derivatives extends to parasitic infections, including leishmaniasis and mosquito-borne illnesses.

Antileishmanial Activity: Derivatives of (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone have been synthesized and evaluated for their in vitro antileishmanial effects. nih.gov Specific compounds, such as 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one and 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one , have demonstrated selective activity against the amastigote stage of the Leishmania parasite. nih.gov Research suggests that the addition of a benzothiazole group to an amino-9-(10H)-acridinone ring can enhance antileishmanial properties. nih.gov Further studies on benzothiazole derivatives with an aromatic hydrazone moiety have identified compounds with significant activity against Leishmania amazonensis. nih.gov The most potent of these compounds showed IC₅₀ values of 28.86 µM against promastigotes and 7.70 µM against amastigotes, proving more active than the reference drug miltefosine. nih.gov A series of 22 synthesized benzothiazole derivatives showed antileishmanial activity with IC₅₀ values ranging from 18.32 to 81.89 µM. researchgate.net

Antimosquito Activity: Novel 2,6-substituted and 2,4-substituted benzo[d]thiazole analogues have been synthesized and screened for their antimosquito properties against Anopheles arabiensis. nih.gov These properties included repellency, insecticidal, and larvicidal activity. nih.gov Several analogues exhibited repellent activity comparable to the widely used repellent, DEET. nih.gov Specifically, compounds 4b , 4d , and 4p showed the highest repellency. nih.gov Additionally, compounds 4a and 4k were effective in knocking down most of the mosquitoes during the repellent assays. nih.gov Other research has also noted the insecticidal activity of benzothiazole derivatives containing a coumarin (B35378) moiety against pests like Plutella xylostella and Aphis fabae. arkat-usa.org

Table 2: Antileishmanial and Antimosquito Activity

| Activity | Compound/Derivative | Target Organism | Key Finding | Reference(s) |

|---|---|---|---|---|

| Antileishmanial | Benzothiazole-hydrazone derivative | Leishmania amazonensis (amastigotes) | IC₅₀ of 7.70 µM | nih.gov |

| Antileishmanial | 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one | Leishmania (amastigotes) | Selective anti-amastigote properties | nih.gov |

| Antimosquito | Analogues 4b, 4d, 4p | Anopheles arabiensis | Repellency comparable to DEET | nih.gov |

| Antimosquito | Analogues 4a, 4k | Anopheles arabiensis | High knockdown effect | nih.gov |

Anti-inflammatory Research

Benzothiazole and its derivatives are recognized for their significant anti-inflammatory activities, which are believed to occur through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes. researchgate.netnih.gov

Inhibition of Inflammatory Pathways (e.g., Cyclooxygenase Enzymes)

A key mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist in two primary isoforms, COX-1 and COX-2. nih.gov Benzothiazole derivatives have been investigated as selective inhibitors of these enzymes. bdpsjournal.org A class of diarylheterocyclic inhibitors, which includes benzothiazole structures, has been developed that shows high selectivity for COX-2. nih.gov This selectivity is attributed to distinct inhibitory mechanisms for each isoenzyme. nih.gov Molecular docking studies have shown that new benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties exhibit excellent binding interactions with COX receptors. nih.gov Some synthesized 5-arylmethylene-2-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]imino}-1,3-thiazolidin-4-one derivatives have also been evaluated for their COX-1/2 enzyme inhibitory properties. bdpsjournal.org

Modulation of Inflammatory Mediators

Beyond direct enzyme inhibition, benzothiazole derivatives can modulate the activity of various inflammatory mediators. A study on a new thioamide derivative, thiocyanoacetamide, demonstrated its ability to modulate inflammatory mediators in a pain model. nih.gov The compound was found to decrease plasma levels of pro-inflammatory cytokines IL-1β and TNF-α while increasing their levels in the tissue at the site of inflammation. nih.gov It also maintained normal plasma serotonin (B10506) levels and corrected the decrease in prostaglandins (B1171923) following an inflammatory stimulus. nih.gov Another study on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH₂Cl), a salicylic (B10762653) acid derivative, showed it could significantly reduce inflammatory parameters in rats induced with lipopolysaccharide (LPS), suggesting it inhibits COX-2 activity and related signaling pathways. nih.govnih.gov

Table 3: Anti-inflammatory Activity of Benzothiazole Derivatives

| Compound/Derivative | Mechanism of Action | Key Finding | Reference(s) |

|---|---|---|---|

| Diarylheterocyclic inhibitors | Selective COX-2 inhibition | Highly selective for COX-2 over COX-1. | nih.gov |

| Benzothiazole-sulphonamide-carboxamide derivatives | COX inhibition | Excellent binding to COX receptors; significant reduction in paw edema. | nih.gov |

| Thiocyanoacetamide | Modulation of inflammatory mediators | Decreased plasma IL-1β and TNF-α. | nih.gov |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH₂Cl) | COX-2 inhibition | Reduced prostaglandin (B15479496) E-2 concentration and COX-2 expression. | nih.govnih.gov |

Anti-tubercular Research

Tuberculosis remains a major global health issue, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. nih.govgsconlinepress.com Benzothiazole derivatives have emerged as a promising class of compounds in the search for novel anti-tubercular drugs. nih.govresearchgate.netrsc.org

In Vitro Activity against Mycobacterium tuberculosis Strains

A multitude of studies have reported the synthesis and in vitro evaluation of benzothiazole derivatives against M. tuberculosis. nih.govgsconlinepress.comresearchgate.net These derivatives have been synthesized through various methods, including one-pot multicomponent reactions and molecular hybridization techniques. rsc.org The evaluation of these compounds against the H37Rv strain of M. tuberculosis has yielded promising results. nih.gov For example, benzothiazolylpyrimidine-5-carboxamide derivatives showed potent activity, with some compounds having MIC values comparable or better than the standard drug Isoniazid. nih.gov Another study identified a benzothiazole derivative, 11726172 , which exhibited a potent MIC of 0.25 μg/mL and was also effective against multidrug-resistant (MDR) clinical isolates and non-replicating bacilli. nih.gov The structure-activity relationship studies indicate that substitutions on the benzothiazole ring, such as the presence of electron-releasing or electron-withdrawing groups, can significantly influence the anti-tubercular activity. nih.gov

Table 4: Anti-tubercular Activity of Benzothiazole Derivatives

| Compound/Derivative Series | Target Strain | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| Benzothiazolylpyrimidine-5-carboxamides (e.g., 7a, 7g) | M. tuberculosis H37Rv | MIC | 0.08 µM | nih.gov |

| Acetamide derivatives of benzothiazole (e.g., 113a) | M. tuberculosis H37Rv | MIC | 50 mg/mL | nih.gov |

| 4-nitro-2,1,3-benzothiadiazol-5-yl-1,3-thiazolidine-3-carbodithioate (11726172) | M. tuberculosis H37Rv | MIC | 0.25 μg/mL | nih.gov |

| 2-aryl substituted benzothiazoles (e.g., 3a, 3d, 3f, 3g) | M. tuberculosis H37Rv | Antitubercular Activity | Superior or equal to streptomycin (B1217042) and pyrazinamide | researchgate.net |

Targeting Specific Mycobacterial Enzymes (e.g., DprE1)

A critical target in the fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). plos.orgnih.gov This flavoenzyme is essential for the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan. nih.govnih.gov Its inhibition blocks cell wall formation, making it a highly vulnerable and promising target for new anti-tuberculosis drugs. plos.orgmdpi.com

Benzothiazole-containing compounds have emerged as significant inhibitors of DprE1. Research has identified both covalent and noncovalent inhibitors that effectively target this enzyme.

Covalent Inhibition: A prominent class of covalent inhibitors is the benzothiazinones (BTZs), which are nitroaromatic compounds. researchgate.netscilit.com These compounds act as prodrugs; an essential nitro group is reduced to a reactive nitroso derivative within the bacterium. scilit.com This activated form then forms a covalent bond with a specific cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition. nih.govresearchgate.net PBTZ169 (Macozinone) is a well-studied BTZ derivative that has demonstrated potent activity and has entered clinical trials. plos.orgnih.gov Structural studies of DprE1 in complex with BTZ-derived inhibitors have confirmed this covalent binding and highlighted the importance of a trifluoromethyl group for strong interaction with the enzyme. researchgate.net

Noncovalent Inhibition: In addition to covalent inhibitors, benzothiazole-bearing compounds have been developed as potential noncovalent DprE1 inhibitors. nih.gov Structure-based virtual screening and subsequent synthesis have led to the creation of skeletally diverse benzothiazole amides. nih.gov One study identified a bis-benzothiazole amide as a hit molecule with a minimum inhibitory concentration (MIC) of 0.45 µg/mL against the Mtb H37Ra strain. nih.gov Further optimization led to derivatives with even greater potency against both H37Ra and the virulent H37Rv strain, as well as drug-resistant strains. nih.gov These noncovalent inhibitors are designed to form strong interactions within the DprE1 active site, representing a promising avenue for development. nih.gov

Antiviral Research

The versatility of the benzothiazole scaffold extends to antiviral applications, with derivatives showing inhibitory activity against several viruses, including the Human Immunodeficiency Virus (HIV) and influenza viruses. nih.gov

Benzothiazole derivatives have been extensively investigated as potential anti-HIV agents, primarily targeting the essential viral enzyme, reverse transcriptase (RT). nih.govthieme-connect.com

Reverse Transcriptase Inhibition: HIV-1 reverse transcriptase is a key target for many antiretroviral drugs. nih.gov Benzothiazole derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net In one study, a series of 2,5,6-substituted benzothiazoles were evaluated for their RT inhibitory activity. A compound identified as 2-(p-chlorophenoxymethyl)benzothiazole was found to be particularly active, with an IC50 value of 0.34 µmol/l. nih.govthieme-connect.com Other research has focused on hybrid molecules, combining the benzothiazole ring with other pharmacophores like coumarin or indole to enhance antiviral potency. nih.govnih.gov For instance, a series of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives showed moderate to potent activity against wild-type HIV-1, with one compound exhibiting an EC50 value of less than 7 µg/ml. nih.gov

More recently, benzisothiazolone derivatives, which are structurally related to benzothiazoles, were identified as multifunctional inhibitors, targeting both the DNA polymerase and the ribonuclease H (RNase H) activities of HIV-1 RT. mdpi.comnih.gov Two compounds, in particular, demonstrated robust antiviral activity in cell cultures with minimal toxicity, having EC50 values of 1.68 µM and 2.68 µM. nih.gov

Protease Inhibition: The HIV protease enzyme is another critical target for antiretroviral therapy. Researchers have developed aminobenzothiazolyl analogues of existing protease inhibitors like Darunavir. These new compounds have shown pronounced broad-spectrum activity against both wild-type and multi-PI-resistant HIV-1 variants. nih.gov

Table 1: Anti-HIV Activity of Selected Benzothiazole Derivatives

| Compound Class | Specific Derivative/Target | Activity Metric | Value |

|---|---|---|---|

| Reverse Transcriptase Inhibitor | 2-(p-chlorophenoxymethyl)benzothiazole | IC50 | 0.34 µmol/l nih.govthieme-connect.com |

| Benzothiazolyl-coumarin Conjugate | N-1,3-benzo[d]thiazol-2-yl-2-(6-chloro-2-oxo-2H-chromen-4-yl)acetamide | EC50 | <7 µg/ml nih.gov |

| Benzisothiazolone Derivative | 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one | EC50 | 1.68 µM nih.gov |

Influenza viruses, including the highly pathogenic avian H5N1 subtype, rely on the neuraminidase (NA) enzyme for their propagation and release from host cells. acs.orgnih.gov This makes NA a key target for antiviral drugs like oseltamivir (B103847) and zanamivir. acs.orgnih.gov Research into new inhibitors is driven by the emergence of resistant viral strains. nih.govnih.gov

While direct inhibition of neuraminidase by benzothiazole derivatives is not as extensively documented as other targets, studies on related antiviral mechanisms are noteworthy. For example, research on benzothiazolyl-pyridine hybrids has shown significant activity against the H5N1 virus. nih.gov In one study, a derivative with a trifluoromethyl group (compound 8h) exhibited 93% inhibition at a concentration of 0.5 µmol/µL, comparable to the standard drug ribavirin. nih.gov Although the precise mechanism for this specific compound series was not confirmed as neuraminidase inhibition, the high antiviral activity against H5N1 highlights the potential of the benzothiazole scaffold in developing anti-influenza agents. acs.orgnih.gov Other research has focused on different targets, such as heat shock protein 90 (Hsp90), which is a host cell factor associated with the influenza virus life cycle, using benzo[d]thiazole derivatives. helsinki.fihelsinki.fi

Enzyme Inhibition Studies Beyond Disease-Specific Applications

The pharmacological utility of benzothiazole derivatives extends beyond anti-infective agents to the inhibition of enzymes relevant to other human diseases and physiological processes.

Human glutathione (B108866) transferase P1-1 (hGSTP1-1) is an enzyme involved in cellular detoxification. researchgate.netdiva-portal.org Its overexpression in cancer cells is linked to the development of resistance to chemotherapy drugs. Therefore, inhibitors of hGSTP1-1 are sought as agents to overcome this resistance. researchgate.netesisresearch.org

A study investigating a series of novel benzazole derivatives, including benzoxazoles and benzothiazoles, tested their inhibitory effects on purified hGSTP1-1. researchgate.netdiva-portal.orgesisresearch.org While the most potent compound identified was a benzoxazole derivative (Compound-18), this research opens the door for exploring structurally similar benzothiazoles for this target. researchgate.netesisresearch.org Compound-18, N-[2-(4-chloro-benzyl)-benzooxazol-5-yl]-4-nitro-benzenesulfonamide, displayed an IC50 value of approximately 10 µM. researchgate.netdiva-portal.org Kinetic analysis revealed it acted as a mixed inhibitor with respect to glutathione and an uncompetitive inhibitor with respect to the substrate CDNB, with a Ki value of 6.3 µM. researchgate.netdiva-portal.org

Alpha-glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition can help manage postprandial hyperglycemia in patients with type 2 diabetes. nih.govresearchgate.net Benzothiazole derivatives have emerged as a class of potent α-glucosidase inhibitors, often far exceeding the potency of the standard drug, acarbose (B1664774). nih.govnih.gov

Multiple studies have synthesized and evaluated various series of benzothiazole derivatives for this activity.

One study on benzothiazole-based oxadiazoles (B1248032) reported a series of compounds with IC50 values ranging from 0.5 µM to 30.90 µM, which is significantly more potent than acarbose (IC50 = 866.30 µM). nih.gov

Another investigation into benzothiazole-triazole derivatives also found numerous potent inhibitors. nih.govresearchgate.net The most active compound in this series, which featured a chlorine on the benzothiazole ring and a tert-butyl group on an associated phenyl ring, had an IC50 value of 20.7 µM. researchgate.net

These findings underscore the potential of the benzothiazole scaffold in designing new and effective α-glucosidase inhibitors.

Table 2: α-Glucosidase Inhibitory Activity of Selected Benzothiazole Derivatives

| Compound Series | Most Potent Derivative(s) | IC50 Value (µM) | Standard (Acarbose) IC50 (µM) |

|---|---|---|---|

| Benzothiazole-based Oxadiazoles | Compound with lowest IC50 | 0.5 ± 0.01 nih.gov | 866.30 ± 3.20 nih.gov |

| Benzothiazole-Triazole Derivatives | Compound 6s | 20.7 nih.govresearchgate.net | 817.38 nih.gov |

| Benzothiazole-Triazole Derivatives | Compound 6o | 22.3 nih.gov | 817.38 nih.gov |

Tyrosinase Enzyme Inhibition

Tyrosinase is a key enzyme in the process of melanogenesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.gov While direct studies on the tyrosinase inhibitory activity of this compound are not extensively documented in the reviewed literature, the broader class of benzothiazole derivatives has shown significant promise as tyrosinase inhibitors.

Research into various benzothiazole derivatives has demonstrated their potential to inhibit mushroom tyrosinase. For instance, a series of (Z)-2-(substituted benzylidene)benzimidazothiazolone analogs were synthesized and evaluated, with several compounds exhibiting greater inhibitory activity against mushroom tyrosinase than the well-known inhibitor, kojic acid. nih.gov Specifically, compounds designated as 1 , 2 , and 3 in the study showed IC₅₀ values of 3.70 ± 0.51 μM, 3.05 ± 0.95 μM, and 5.00 ± 0.38 μM, respectively, all of which are significantly lower than that of kojic acid (IC₅₀ = 18.27 ± 0.89 μM). nih.gov Kinetic studies revealed that these compounds act as competitive inhibitors, suggesting they bind to the active site of the enzyme. nih.gov

Similarly, another study on 5,6-dihydroimindazo[2,1-b]thiazol-3(2H)-one (DHIT) derivatives, which share a structural resemblance to the benzothiazole core, identified potent tyrosinase inhibitors. nih.gov One derivative, 1b , exhibited an IC₅₀ value of 0.88 ± 0.91 μM, making it approximately 100 times more potent than kojic acid. nih.gov These findings underscore the potential of the benzothiazole scaffold as a template for the design of novel and effective tyrosinase inhibitors.

Below is an interactive data table summarizing the tyrosinase inhibitory activity of selected benzothiazole derivatives.

| Compound | Type | IC₅₀ (µM) vs. Mushroom Tyrosinase | Reference |

| Compound 1 | (Z)-2-(substituted benzylidene)benzimidazothiazolone analog | 3.70 ± 0.51 | nih.gov |

| Compound 2 | (Z)-2-(substituted benzylidene)benzimidazothiazolone analog | 3.05 ± 0.95 | nih.gov |

| Compound 3 | (Z)-2-(substituted benzylidene)benzimidazothiazolone analog | 5.00 ± 0.38 | nih.gov |

| Kojic Acid | Reference Inhibitor | 18.27 ± 0.89 | nih.gov |

| Compound 1b | 5,6-dihydroimindazo[2,1-b]thiazol-3(2H)-one (DHIT) derivative | 0.88 ± 0.91 | nih.gov |

| Kojic Acid | Reference Inhibitor | 84.41 ± 2.87 | nih.gov |

Neuropharmacological Investigations

The neuropharmacological potential of benzothiazole derivatives has been a subject of considerable research, with studies focusing on their neuroprotective effects and their applicability in models of neurodegenerative diseases.

Neuroprotective Effects

While direct neuroprotective data for this compound is limited in the available literature, a related compound, chlormethiazole, has been shown to possess neuroprotective properties. In a rat model of permanent middle cerebral artery occlusion, a model for ischemic stroke, administration of chlormethiazole one hour after the occlusion led to a 58% reduction in ischemic damage. nih.gov This protective effect was observed in both the cortex and the striatum. nih.gov However, the drug was not effective when administered three hours post-occlusion. nih.gov It is important to note that chlormethiazole did not significantly affect key physiological parameters like body temperature, mean arterial blood pressure, or blood gases, though it did cause mild bradycardia. nih.gov

Another study involving patients with severe head injury investigated the effects of chlormethiazole. nih.gov While the study confirmed the drug's safety in this patient population and its ability to induce EEG changes, it did not detect the compound in cerebral microdialysis samples, and no significant changes in neurochemical markers like GABA, lactate/pyruvate ratio, and glutamate (B1630785) were observed. nih.gov

The broader benzothiazole scaffold is recognized for its neuroprotective potential. For instance, riluzole, a benzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis due to its neuroprotective actions, which include blocking voltage-gated sodium channels and inhibiting glutamate release. nih.gov

Potential in Neurodegenerative Disease Models

The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's has led researchers to explore multi-target-directed ligands, and benzothiazole derivatives have emerged as promising candidates. nih.gov The benzothiazole structure is considered a "privileged scaffold" due to its presence in various compounds with therapeutic activities. nih.gov

In the context of Alzheimer's disease, which is characterized by cholinergic deficits, amyloid-β (Aβ) plaque accumulation, and tau protein tangles, benzothiazole derivatives have been investigated for their ability to target multiple pathological pathways. nih.govrsc.org For example, novel benzothiazole-piperazine derivatives have been synthesized and shown to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B), all of which are relevant targets in Alzheimer's therapy. rsc.org One compound, 3s , a pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone, displayed potent inhibition of H₃R (Kᵢ = 0.036 µM) along with moderate inhibition of AChE (IC₅₀ = 6.7 µM), BuChE (IC₅₀ = 2.35 µM), and MAO-B (IC₅₀ = 1.6 µM), highlighting its potential as a multi-target agent. nih.gov

Furthermore, benzothiazole derivatives have been designed to tackle the aggregation of tau protein and α-synuclein, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.gov By hybridizing the pharmacophores of known tau and α-synuclein aggregation inhibitors, researchers developed benzothiazole compounds that significantly reduced the aggregation of both proteins in vitro. nih.gov

In models of Parkinson's disease, benzothiazole-based inhibitors of casein kinase-1δ (CK-1δ) have demonstrated in vivo efficacy in protecting dopaminergic neurons. researchgate.net One such inhibitor, N-(Benzothiazolyl)-2-phenylacetamide 4 , showed neuroprotective and anti-inflammatory properties in both cell culture and animal models of Parkinson's disease. researchgate.net

The following table summarizes the activity of selected benzothiazole derivatives in models relevant to neurodegenerative diseases.

| Compound | Target/Model | Activity | Reference |

| Chlormethiazole | Rat model of permanent middle cerebral artery ischaemia | Reduced ischaemic damage by 58% when given 1h post-occlusion | nih.gov |

| Riluzole | Amyotrophic lateral sclerosis | Neuroprotective agent | nih.gov |

| Compound 3s | Multiple targets for Alzheimer's Disease | H₃R Kᵢ = 0.036 µM; AChE IC₅₀ = 6.7 µM; BuChE IC₅₀ = 2.35 µM; MAO-B IC₅₀ = 1.6 µM | nih.gov |

| N-(Benzothiazolyl)-2-phenylacetamide 4 | Parkinson's Disease models | Neuroprotective and anti-inflammatory | researchgate.net |

Structure Activity Relationship Sar and Computational Drug Design

Systematic Elucidation of Structure-Activity Relationships for Biological Efficacy

The biological activity of benzothiazole (B30560) derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring system. nih.gov Systematic modifications of the 2-(chloromethyl)-1,3-benzothiazole scaffold have led to the elucidation of key structure-activity relationships for various biological targets, including anticancer and antimicrobial activities.

For instance, in the context of anticancer activity, the introduction of different substituents at various positions of the benzothiazole nucleus has been shown to modulate the cytotoxic effects against different cancer cell lines. nih.govnih.gov Studies have revealed that substitutions at the 2, 5, and 6-positions of the benzothiazole ring are particularly important for activity. nih.govnih.gov For example, the presence of a chloro group at the 6-position of the benzothiazole ring has been associated with increased antibacterial activity. nih.gov Similarly, the substitution of the chloromethyl group at the 2-position with various moieties, such as pyridinyl-2-amine, has led to compounds with potent and broad-spectrum anti-proliferative activities. nih.gov

The exploration of SAR extends to the nature of the group attached to the chloromethyl carbon. The replacement of the chlorine with different functional groups can significantly alter the biological profile of the resulting compound. For example, linking the 2-methylbenzothiazole (B86508) moiety to other heterocyclic rings, such as 1,3,4-oxadiazole (B1194373), has been a strategy to generate novel compounds with potential antimicrobial activities. researchgate.net

The following table summarizes some key SAR findings for benzothiazole derivatives:

| Position of Substitution | Substituent Type | Impact on Biological Activity | Reference |

| 2-position | Pyridinyl-2-amine linkage | Increased anticancer activities | nih.gov |

| 6-position | Chloro group | Increased antibacterial activity | nih.gov |

| 2, 6-positions | Various substituents | Significant anticancer potential | nih.gov |

| General | Heteroaryl substitutions | Flexible for diverse activities | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chula.ac.th For this compound derivatives, QSAR models have been developed to predict their biological efficacy and guide the design of new, more potent analogs. chula.ac.thnih.gov

These models typically use a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. By correlating these descriptors with the observed biological activity (e.g., IC50 values), a predictive model can be generated.

For example, a group-based QSAR (G-QSAR) study on a series of benzothiazole derivatives identified key structural fragments that contribute to their anticancer activity. chula.ac.th The analysis revealed that the presence of hydrophobic groups at the R1 position and specific chain counts at the R2 position could potentiate the anticancer effects. chula.ac.th Such models provide valuable insights into the structural requirements for optimal activity and can be used to virtually screen new compound libraries before their synthesis. chula.ac.thnih.gov

A study on benzothiazole derivatives as cytotoxic inhibitors utilized K-means clustering and Partial Least Squares (PLS) regression to develop QSAR models. researchgate.net The models indicated that physicochemical descriptors significantly influence the cytotoxic activity and that the presence of trifluoromethyl groups is correlated with strong activity. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. nih.gov This technique is instrumental in understanding the binding mode of this compound derivatives at the molecular level and in identifying key interactions that contribute to their biological activity. nih.govbiointerfaceresearch.com

Identification of Binding Affinities and Interaction Modes

Molecular docking simulations have been employed to investigate the binding of benzothiazole derivatives to various biological targets, including enzymes and receptors involved in cancer and infectious diseases. nih.govbiointerfaceresearch.comresearchgate.net These studies have successfully predicted the binding affinities (often expressed as docking scores or binding energies) and the specific interaction modes of these compounds within the active site of their target proteins. nih.govresearchgate.net

For instance, in the development of p53-MDM2 inhibitors, molecular docking studies revealed that certain benzothiazole derivatives exhibited high glide scores, indicating strong binding to the target protein. nih.gov The simulations identified various types of interactions, such as hydrogen bonding and pi-pi stacking, that are crucial for the binding of these inhibitors. tandfonline.com Similarly, docking studies of benzothiazole-thiazole hybrids as p56lck inhibitors provided insights into their binding patterns within the ATP binding site of the kinase. biointerfaceresearch.com

Prediction of Key Residues in Active Sites